![molecular formula C20H20FNO4 B3033846 Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester CAS No. 122008-82-6](/img/structure/B3033846.png)
Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester
描述
作用机制
Target of Action
The primary target of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate, also known as Cyhalofop-butyl, is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid biosynthesis and lipid metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids .
Mode of Action
Cyhalofop-butyl acts by inhibiting the biosynthesis of ACCase . This inhibition disrupts the normal metabolic processes in the target organisms, leading to a cessation of growth and eventual death .
Biochemical Pathways
The inhibition of ACCase by Cyhalofop-butyl affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial components of cell membranes and signaling molecules. The downstream effects include impaired cell division and growth, leading to the death of the target organisms .
Result of Action
Upon absorption through the leaves, Cyhalofop-butyl immediately stops weed growth . The most recent leaves become necrotic within a week, and death occurs within 2-3 weeks depending on the weather and the size of the weeds .
Action Environment
Its efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. It is moderately toxic to fish and aquatic plants but has a low toxicity to aquatic invertebrates, birds, and honeybees .
生化分析
Biochemical Properties
Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate interacts with enzymes such as Candida antarctica lipase B (Novozym 435) in a process called enantioselective transesterification . This interaction plays a crucial role in the synthesis of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate .
Cellular Effects
It is known that it has a low toxicity to aquatic invertebrates, birds, and honeybees
Molecular Mechanism
The molecular mechanism of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate involves the inhibition of acetyl-coenzyme A carboxylase (ACCase) biosynthesis . ACCase is an enzyme that plays a critical role in fatty acid metabolism, and its inhibition leads to the herbicidal properties of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate .
Temporal Effects in Laboratory Settings
It is known that the presence of water in the reaction medium can encourage hydrolytic reactions such as the hydrolysis of the products .
Dosage Effects in Animal Models
It is known that it has a low mammalian oral toxicity .
Metabolic Pathways
Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate is involved in the metabolic pathway that involves the inhibition of acetyl-coenzyme A carboxylase (ACCase) biosynthesis . ACCase is an enzyme that plays a critical role in fatty acid metabolism .
Transport and Distribution
It is known that it has a low aqueous solubility and is non-volatile .
准备方法
Synthetic Routes and Reaction Conditions
Cyhalofop-butyl can be synthesized through a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimal conditions for this reaction include using acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity (a_w) of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm . Under these conditions, the maximum substrate conversion and enantiomeric purity of the product are 96.9% and >99%, respectively .
Industrial Production Methods
Industrial production of cyhalofop-butyl typically involves chemical synthesis of adequate intermediates followed by lipase-mediated transesterification. This method is preferred due to its higher yield and enantiomeric purity compared to traditional chemical synthesis .
化学反应分析
Types of Reactions
Cyhalofop-butyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly sensitive to hydrolysis under acidic and basic conditions .
Common Reagents and Conditions
Hydrolysis: Cyhalofop-butyl hydrolyzes rapidly in strong acidic or basic conditions, forming cyhalofop acid as the major product.
Oxidation and Reduction:
科学研究应用
Cyhalofop-butyl is widely used in scientific research due to its herbicidal properties. It is primarily used in agriculture to control grass weeds in rice fields . Additionally, it has applications in studying the mechanisms of herbicide resistance and the metabolic pathways of herbicides in plants .
相似化合物的比较
Similar Compounds
- Fenoxaprop-ethyl
- Clodinafop-propargyl
- Quizalofop-ethyl
Uniqueness
Cyhalofop-butyl is unique among aryloxyphenoxypropionate herbicides due to its high selectivity and low toxicity . It is particularly effective against Echinochloa species, which are common weeds in rice fields . Additionally, its enantiomeric purity and eco-friendly synthesis method make it a preferred choice in agricultural applications .
属性
IUPAC Name |
butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYMOAHACZAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861269 | |
| Record name | Butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


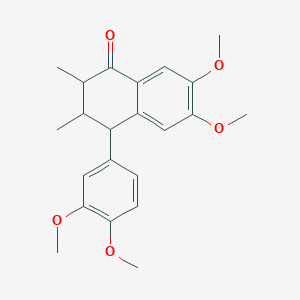
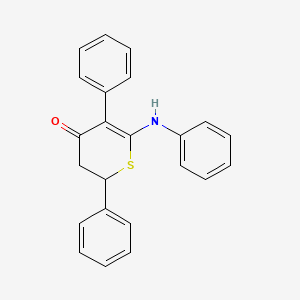

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)
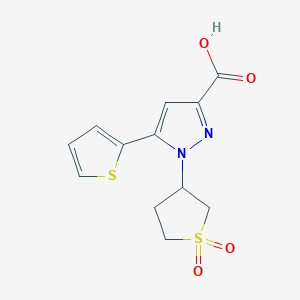
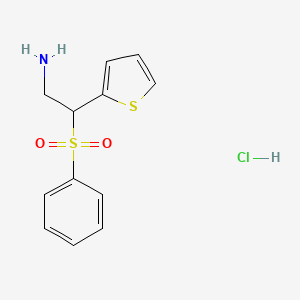
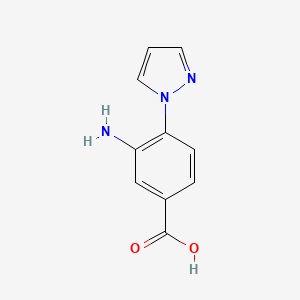
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)
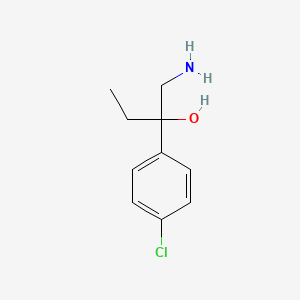
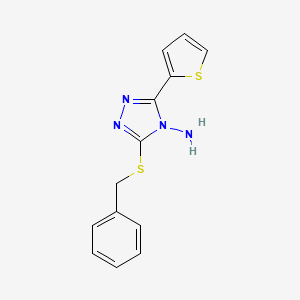
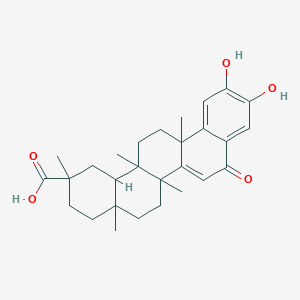
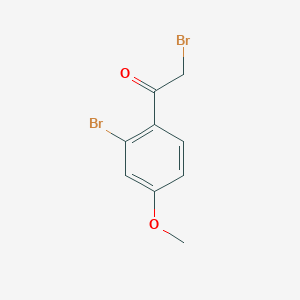
![3',4'-Difluoro[1,1'-biphenyl]-4-amine](/img/structure/B3033786.png)
